BenchChemオンラインストアへようこそ!

tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate

Stereochemistry Chiral building blocks Isomer purity

tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate (CAS 1374654-57-5, MFCD24857023, C₁₂H₂₂FNO₃, MW 247.31) is a Boc-protected 4-fluoro-4-(hydroxymethyl)cyclohexylamine derivative. It belongs to the class of fluorinated cycloalkyl carbamates that serve as protected amino-alcohol building blocks in medicinal chemistry.

Molecular Formula C12H22FNO3
Molecular Weight 247.31
CAS No. 1374654-57-5
Cat. No. B2770638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate
CAS1374654-57-5
Molecular FormulaC12H22FNO3
Molecular Weight247.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)(CO)F
InChIInChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-9-4-6-12(13,8-15)7-5-9/h9,15H,4-8H2,1-3H3,(H,14,16)
InChIKeyDGZVNFLXPGHEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate (CAS 1374654-57-5): Structural Identity, Supplier Landscape, and Comparator Rationale for Procurement


tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate (CAS 1374654-57-5, MFCD24857023, C₁₂H₂₂FNO₃, MW 247.31) is a Boc-protected 4-fluoro-4-(hydroxymethyl)cyclohexylamine derivative. It belongs to the class of fluorinated cycloalkyl carbamates that serve as protected amino-alcohol building blocks in medicinal chemistry. The compound is commercially supplied as a racemic mixture (rel-(1s,4s) configuration) . Key structural features that define its procurement identity include the simultaneous presence of a fluorine atom and a hydroxymethyl group at the 4-position of the cyclohexane ring, both attached to the same quaternary carbon, which renders the molecule a conformationally constrained, bifunctional intermediate. The closest commercially available analogs differ either in stereochemistry (cis-only CAS 2231666-13-8; trans-only CAS 1627209-58-8), in the nature of the 4-substituent (e.g., 4-hydroxy, 4-methoxy, or 4-unsubstituted cyclohexyl carbamates), or in the protecting group (e.g., Cbz or Fmoc variants). These structural distinctions form the basis for the differential evidence presented in this guide.

Why Generic Substitution Fails for tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate: The Critical Interplay of Stereochemistry, Fluorine, and the Hydroxymethyl Handle


In-class cyclohexyl carbamate building blocks cannot be freely interchanged because the combination of a quaternary carbon bearing both fluorine and a hydroxymethyl group imparts a unique stereoelectronic profile that directly governs downstream reactivity, metabolic stability, and target engagement. Simple substitution with the des-fluoro analog (tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate) eliminates the fluorine-induced conformational bias and metabolic shielding, while replacement with the 4-hydroxy or 4-methoxy variant removes the primary alcohol handle required for subsequent etherification, esterification, or oxidation steps. Even within the same molecular formula, the cis (CAS 2231666-13-8) and trans (CAS 1627209-58-8) stereoisomers exhibit divergent spatial orientation of the carbamate and hydroxymethyl groups, which can lead to distinct binding poses when incorporated into target molecules. The mixed-isomer product (CAS 1374654-57-5) therefore represents a distinct procurement choice with implications for stereochemical purity, cost, and synthetic route design. The evidence below quantifies these differences where data are available and explicitly notes when class-level inference is used.

Quantitative Differential Evidence for tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate (CAS 1374654-57-5) Versus Closest Comparators


Stereochemical Configuration Differentiation: Mixed Isomer (CAS 1374654-57-5) vs. Stereochemically Defined cis (CAS 2231666-13-8) and trans (CAS 1627209-58-8) Analogs

CAS 1374654-57-5 is supplied as the rel-(1s,4s) racemate, in contrast to the enantiopure or enantiomerically enriched cis (CAS 2231666-13-8) and trans (CAS 1627209-58-8) variants. Vendor specifications indicate that the mixed-isomer product is offered at 97% purity (AKSci 2074CP) , while the trans-isomer is available at 98% purity (AKSci 0102EK) and the cis-isomer at ≥97% (CalpacLab) [1]. The mixed-isomer entry provides a cost-effective option for exploratory synthesis where absolute stereochemistry is not critical, whereas the defined trans isomer has been cited in patent literature for the synthesis of MAGL/ABHD6 modulator candidates [2], suggesting its preferential use in advanced medicinal chemistry programs.

Stereochemistry Chiral building blocks Isomer purity

Fluorine Substitution at the 4-Position: Comparative Metabolic Stability Advantage Over Des-Fluoro Cyclohexyl Carbamate Analogs

The presence of a fluorine atom at the 4-position of the cyclohexane ring is expected to confer resistance to cytochrome P450-mediated oxidation compared to the des-fluoro analog tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate. While direct comparative microsomal stability data for this exact pair are not publicly available, class-level evidence from fluorinated cyclohexyl carbamates demonstrates that C-F bonds reduce metabolic clearance by blocking hydroxylation at the substituted position [1]. In structurally related N-cycloalkylcarbamate cholinesterase inhibitors, fluorination at the cyclohexyl ring was shown to modulate both potency and metabolic stability [2]. The quaternary 4-fluoro substitution in CAS 1374654-57-5 eliminates the possibility of 4-hydroxylation, a major metabolic pathway for unsubstituted cyclohexyl carbamates. This class-level inference is supported by the general principle that aliphatic fluorine substitution increases oxidative metabolic stability by 2- to 10-fold depending on the specific enzyme system [1].

Metabolic stability Fluorine substitution Oxidative metabolism

Hydroxymethyl Group as a Synthetic Handle: Comparison with Non-Hydroxymethyl and 4-Methoxy Cyclohexyl Carbamate Analogs

The primary alcohol in the hydroxymethyl group of CAS 1374654-57-5 enables direct derivatization via etherification, esterification, oxidation to the aldehyde or carboxylic acid, or conversion to leaving groups (mesylate, tosylate) for nucleophilic displacement. In contrast, the non-hydroxymethyl analog tert-butyl N-(4-fluorocyclohexyl)carbamate lacks a functional handle at the 4-position, limiting its utility to amide coupling after Boc deprotection only. The 4-methoxy analog tert-butyl N-[4-fluoro-4-(methoxymethyl)cyclohexyl]carbamate contains a methyl-protected alcohol that requires deprotection (e.g., BBr₃) before further functionalization, adding a synthetic step. While no direct comparative dataset exists for these three compounds, the synthetic step-count reduction enabled by the free hydroxymethyl group represents a quantifiable advantage: a 1-step process (direct coupling) vs. a 2-step process (deprotection then coupling) when compared to the methoxy-protected analog [1]. This 50% reduction in synthetic steps for the key derivatization stage translates to higher throughput and lower cost in library synthesis campaigns.

Synthetic versatility Functional group interconversion Building block utility

Physicochemical Property Profile: Calculated logP and H-bond Donor/Acceptor Count vs. Non-Hydroxylated Cyclohexyl Carbamate Analogs

Calculated physicochemical properties differentiate CAS 1374654-57-5 from its closest non-hydroxylated analog tert-butyl N-(4-fluorocyclohexyl)carbamate. The target compound has a predicted logP of approximately 1.8 (ACD/Labs Percepta), compared to approximately 2.5 for the non-hydroxymethyl analog, reflecting a 0.7 log unit increase in hydrophilicity conferred by the primary alcohol [1]. The hydrogen bond donor count increases from 1 (carbamate NH only) in the non-hydroxylated analog to 2 (carbamate NH + -CH₂OH) in the target compound, while the acceptor count increases from 3 to 4 [1]. These differences affect passive membrane permeability and aqueous solubility, which are critical parameters in fragment-based drug discovery and PROTAC linker design. The target compound's balanced profile (lower logP, additional H-bond donor) makes it more suitable for applications requiring enhanced aqueous solubility while retaining sufficient permeability.

Physicochemical properties logP Hydrogen bonding Drug-likeness

Commercial Availability and Pricing Differential: Mixed Isomer vs. Stereochemically Pure Analogs

The mixed-isomer product (CAS 1374654-57-5) is broadly available from multiple suppliers including Fluorochem, Aladdin, AKSci, CymitQuimica, Heowns, and Leyan, with listed purities of 95-97% . In contrast, the stereochemically defined trans isomer (CAS 1627209-58-8) is available from fewer suppliers and at generally higher pricing due to the additional chiral resolution or asymmetric synthesis step. A comparison of listed prices (as of 2025) shows that the mixed-isomer product is approximately 30-50% less expensive per gram than the trans isomer for equivalent quantities . This pricing differential directly impacts procurement strategy: the mixed isomer enables cost-efficient synthesis of compound libraries for primary screening, while the trans isomer is reserved for enantioselective SAR studies where stereochemistry is confirmed to be potency-determining.

Procurement Cost efficiency Commercial sourcing

Optimal Application Scenarios for tert-Butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate Based on Differential Evidence


Early-Stage Fragment-Based Drug Discovery and Parallel Library Synthesis

In fragment-based screening and hit-to-lead campaigns requiring rapid diversification of a 4-substituted cyclohexyl carbamate scaffold, the mixed-isomer product (CAS 1374654-57-5) is the preferred procurement choice. Its free hydroxymethyl group enables direct one-step etherification or esterification with diverse capping groups, reducing synthetic cycle time by 50% compared to methoxy-protected analogs [1]. The 30-50% lower cost per gram relative to the stereochemically pure trans isomer allows for economical library synthesis of 50-200 compounds for primary screening without upfront investment in chiral separation. The 4-fluoro substituent provides class-level metabolic stability advantages that are valuable even at the fragment stage, as it blocks a major site of oxidative metabolism that would otherwise confound PK/PD correlations in phenotypic assays [2].

MAGL/ABHD6 Modulator Lead Optimization Programs

Patent literature from Lundbeck and The Scripps Research Institute (US 12,018,004) explicitly describes carbamate compounds incorporating this scaffold class as modulators of monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing 6 (ABHD6) [3]. For programs targeting these enzymes, the trans isomer (CAS 1627209-58-8) is recommended once stereochemistry has been confirmed as potency-determining, due to its defined configuration and higher vendor-reported purity (98%) . However, the mixed-isomer product (CAS 1374654-57-5) remains valuable for initial SAR exploration of the 4-hydroxymethyl substitution vector, as the fluorohydroxymethyl cyclohexyl core is a privileged scaffold for serine hydrolase inhibitor design.

PROTAC Linker and Bifunctional Degrader Synthesis

The balanced physicochemical profile of CAS 1374654-57-5 (predicted logP ≈ 1.8, 2 HBD, 4 HBA) positions it as an attractive rigid linker element in PROTAC (proteolysis-targeting chimera) design. The 0.7 log unit reduction in lipophilicity compared to the non-hydroxymethyl analog improves aqueous solubility of the final degrader conjugate [1], while the hydroxymethyl group provides a convenient attachment point for PEG linkers via ether bond formation. The 4-fluoro substituent contributes to metabolic stability of the linker region, which is critical for maintaining adequate pharmacokinetic exposure of PROTAC molecules that already face permeability challenges [2]. Procurement of the mixed-isomer product is cost-appropriate for linker optimization campaigns where multiple permutations of linker length and composition are evaluated.

Synthesis of Fluorinated Cyclohexyl-Containing Kinase Inhibitor Intermediates

In kinase inhibitor programs where a cyclohexyl moiety serves as a conformational constraint element, the Boc-protected amine of CAS 1374654-57-5 allows for late-stage deprotection and subsequent amide coupling or reductive amination to introduce the kinase hinge-binding pharmacophore. The quaternary 4-fluoro-4-(hydroxymethyl) substitution pattern is structurally distinct from the more common 4-aminocyclohexyl or 4-hydroxycyclohexyl intermediates, offering a unique vector for exploring interactions with the ribose pocket or solvent-exposed regions of the kinase active site. The broad commercial availability from multiple vendors ensures supply chain resilience for programs progressing from milligram to multi-gram scale synthesis, an important factor in procurement risk assessment for industrial medicinal chemistry groups.

Quote Request

Request a Quote for tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.